molecular formula C10H12N2OS B13345304 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No.: B13345304
M. Wt: 208.28 g/mol
InChI Key: LWUBCOIPXAEWPU-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with thiophene derivatives under acidic or basic conditions. The reaction typically requires a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrazole derivatives. Common reagents include halogens, alkylating agents, and nucleophilic reagents.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may affect its reactivity and biological activity.

    1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: The presence of a carboxamide group can influence the compound’s solubility and interaction with biological targets.

    1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbimidate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C10H12N2OS/c1-7(2)12-10(13)6-8(11-12)9-4-3-5-14-9/h3-7,11H,1-2H3

InChI Key

LWUBCOIPXAEWPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2=CC=CS2

Origin of Product

United States

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